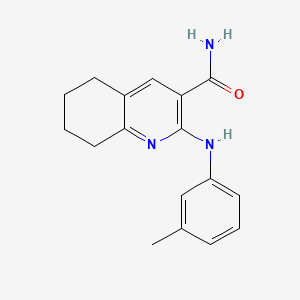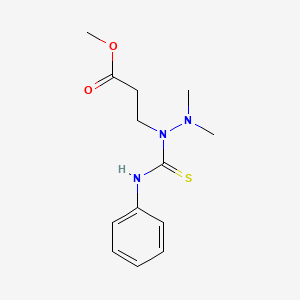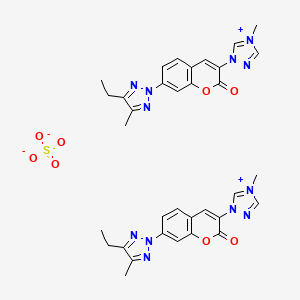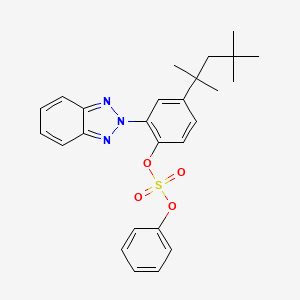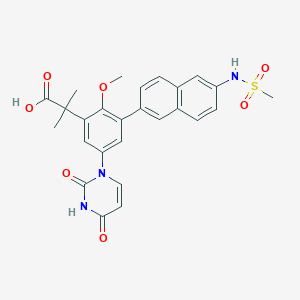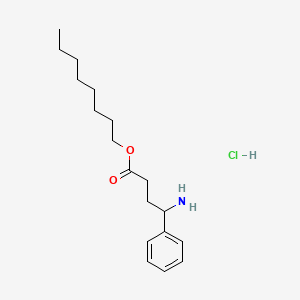
DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride is a chemical compound that belongs to the class of esters It is characterized by the presence of an amino group, a phenyl group, and an octyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride typically involves the esterification of DL-4-Amino-4-phenylbutyric acid with octanol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of trimethylchlorosilane and methanol has been reported as an efficient system for the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to catalyze the hydrolysis reaction.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products Formed
Hydrolysis: DL-4-Amino-4-phenylbutyric acid and octanol.
Reduction: DL-4-Amino-4-phenylbutyric alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active DL-4-Amino-4-phenylbutyric acid, which can then interact with various biological pathways. The amino group allows for potential binding to proteins and enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DL-4-Amino-4-phenylbutyric acid: The parent compound without the ester group.
DL-4-Amino-4-phenylbutyric acid methyl ester: A similar ester with a shorter alkyl chain.
DL-4-Amino-4-phenylbutyric acid ethyl ester: Another ester variant with a different alkyl chain length.
Uniqueness
DL-4-Amino-4-phenylbutyric acid octyl ester hydrochloride is unique due to its longer octyl ester chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
87253-03-0 |
|---|---|
Molekularformel |
C18H30ClNO2 |
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
octyl 4-amino-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-10-15-21-18(20)14-13-17(19)16-11-8-7-9-12-16;/h7-9,11-12,17H,2-6,10,13-15,19H2,1H3;1H |
InChI-Schlüssel |
NLVMZHPORXEJFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CCC(C1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


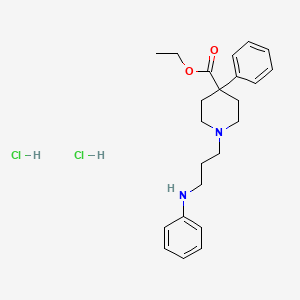
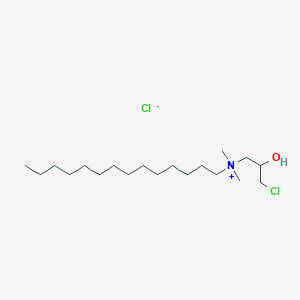
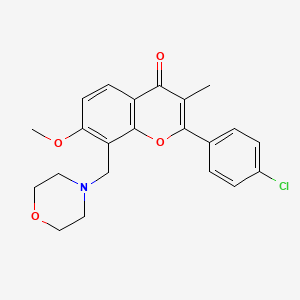
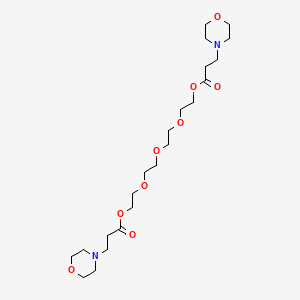
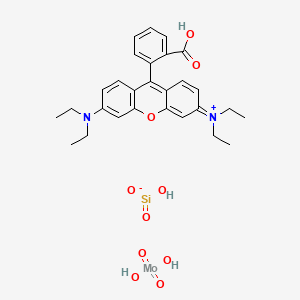
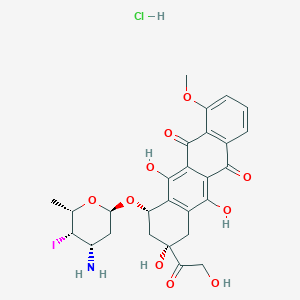

![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
